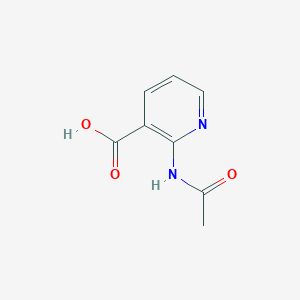

2-Acetamidonicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-acetamidopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-5(11)10-7-6(8(12)13)3-2-4-9-7/h2-4H,1H3,(H,12,13)(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKPMLZTPRQPTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00525425 | |

| Record name | 2-Acetamidopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00525425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17782-03-5 | |

| Record name | 2-Acetamidopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00525425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Acetamidonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 2-acetamidonicotinic acid. Due to the limited availability of published experimental data for this specific compound, this guide combines reported data for closely related compounds and predicted values derived from its chemical structure. All quantitative data are summarized in structured tables for ease of comparison. Detailed experimental methodologies are provided for key synthetic and analytical procedures, adapted from established protocols for similar chemical transformations.

Core Chemical Properties

This compound, with the CAS number 17782-03-5, is a derivative of nicotinic acid, a form of vitamin B3. Its structure incorporates an acetamido group at the 2-position of the pyridine ring, which is anticipated to influence its chemical and biological characteristics.

| Property | Value | Source |

| IUPAC Name | 2-(acetylamino)pyridine-3-carboxylic acid | |

| Synonyms | This compound; 3-Pyridinecarboxylic acid, 2-(acetylamino)- | [1] |

| CAS Number | 17782-03-5 | [1] |

| Molecular Formula | C₈H₈N₂O₃ | [1] |

| Molecular Weight | 180.16 g/mol | [1] |

| Appearance | White to light yellow solid | [1] |

| Physical & Chemical Properties | Predicted/Reported Value | Source |

| Melting Point | 170-172 °C | [1] |

| Boiling Point (Predicted) | 465.2 ± 30.0 °C | [1] |

| Density (Predicted) | 1.404 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 1.49 ± 0.10 | [1] |

| LogP (Predicted) | 0.45 |

Synthesis and Characterization

Experimental Protocol: Synthesis of this compound (Representative Method)

This protocol describes a plausible method for the N-acetylation of 2-aminonicotinic acid using acetic anhydride.

Materials:

-

2-Aminonicotinic acid

-

Acetic anhydride

-

Pyridine (as catalyst and solvent)

-

Hydrochloric acid (1 M)

-

Deionized water

-

Ethanol

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminonicotinic acid in a minimal amount of pyridine.

-

To this solution, add a molar excess (typically 1.5 to 2 equivalents) of acetic anhydride dropwise at room temperature with continuous stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and slowly pour it into ice-cold water to precipitate the product and quench the excess acetic anhydride.

-

Acidify the aqueous mixture with 1 M hydrochloric acid to a pH of 3-4 to ensure complete precipitation of the carboxylic acid.

-

Collect the resulting solid precipitate by vacuum filtration and wash thoroughly with cold deionized water.

-

Recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture, to obtain purified this compound.

-

Dry the purified product under vacuum.

Characterization

The synthesized this compound would be characterized using standard spectroscopic techniques to confirm its structure and purity.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, the methyl protons of the acetamido group, and the amide proton. The chemical shifts will be influenced by the electron-withdrawing nature of the carboxylic acid and the acetamido group.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the carboxylic acid and the amide, the carbons of the pyridine ring, and the methyl carbon of the acetyl group.

Predicted NMR Chemical Shifts:

| ¹H NMR | Predicted Chemical Shift (ppm) |

| Aromatic CH | 7.5 - 8.5 |

| Amide NH | 9.0 - 10.0 (broad) |

| Acetyl CH₃ | 2.0 - 2.5 |

| Carboxylic Acid OH | 10.0 - 13.0 (very broad) |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| Pyridine C | 120 - 150 |

| Carboxylic C=O | 165 - 175 |

| Amide C=O | 168 - 172 |

| Acetyl CH₃ | 20 - 30 |

2. Infrared (IR) Spectroscopy:

The IR spectrum will provide information about the functional groups present in the molecule.

Characteristic IR Absorption Bands:

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) |

| N-H (Amide) | 3200-3400 (medium) |

| C-H (Aromatic) | 3000-3100 (weak) |

| C=O (Carboxylic Acid) | 1700-1725 (strong) |

| C=O (Amide I) | 1650-1680 (strong) |

| C=C, C=N (Aromatic) | 1450-1600 (medium) |

| N-H (Amide II) | 1510-1550 (medium) |

3. Mass Spectrometry (MS):

Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern. The molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would be expected at m/z 180 or 181, respectively.

Biological Activity and Signaling Pathways

Specific studies on the biological activity of this compound are limited. However, based on the activities of related nicotinic acid derivatives, it may possess antimicrobial properties. Further research is required to elucidate its specific biological functions.

Hypothetical Signaling Pathway

Given that this compound is a derivative of nicotinic acid, it is plausible that it could interact with pathways affected by its parent compound. Nicotinic acid is known to interact with the nicotinic acid receptor (GPR109A), which can influence the arachidonic acid signaling pathway. The following diagram illustrates a hypothetical pathway for this compound, based on the known signaling of nicotinic acid.

Disclaimer: The experimental protocols, predicted spectral data, and the signaling pathway presented in this guide are based on general chemical principles and data from related compounds due to the lack of specific published information for this compound. These should be used as a reference and starting point for further experimental investigation.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the synthesis and characterization of this compound.

References

The Elucidation of 2-Acetamidonicotinic Acid: A Structural Investigation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamidonicotinic acid, a derivative of nicotinic acid (Vitamin B3), holds potential interest in medicinal chemistry and drug development due to the diverse biological activities associated with the nicotinic acid scaffold. The precise determination of its chemical structure is fundamental for understanding its physicochemical properties, predicting its biological activity, and enabling its use in further research and development. This technical guide outlines the key analytical techniques employed in the structural elucidation of this compound, presenting a workflow from synthesis to comprehensive characterization.

Logical Workflow for Structure Elucidation

The process of confirming the structure of a synthesized organic molecule like this compound follows a logical progression of analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and unambiguous confirmation of the molecular identity.

Caption: A logical workflow for the structure elucidation of an organic compound.

Data Presentation

The following tables summarize the expected spectroscopic and crystallographic data for this compound, with illustrative data provided for 2-aminonicotinic acid where specific data is unavailable.

Table 1: Mass Spectrometry Data

Mass spectrometry provides the molecular weight of the compound, which is a critical first step in structure elucidation.

| Compound | Technique | Ionization Mode | [M+H]⁺ (m/z) | [M-H]⁻ (m/z) |

| This compound | ESI-MS | Positive | 181.05 | - |

| Negative | - | 179.04 | ||

| 2-Aminonicotinic Acid (Illustrative) | ESI-MS | Positive | 139.05 | - |

| Negative | - | 137.03 |

Table 2: Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) | Expected for this compound | Illustrative for 2-Aminonicotinic Acid |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Yes | Yes |

| N-H (Amide) | 3500-3100 | Yes | - |

| N-H (Amine) | - | - | 3400-3100 |

| C=O (Carboxylic Acid) | 1730-1700 | Yes | Yes |

| C=O (Amide) | 1680-1630 | Yes | - |

| C=C & C=N (Aromatic) | 1600-1450 | Yes | Yes |

Table 3: ¹H NMR Spectroscopy Data

¹H NMR spectroscopy provides information about the number of different types of protons and their connectivity.

Illustrative Data for 2-Aminonicotinic Acid (in DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.15 | dd | 1H | H6 |

| 7.95 | dd | 1H | H4 |

| 6.70 | t | 1H | H5 |

| 6.50 | br s | 2H | -NH₂ |

| 12.5 (variable) | br s | 1H | -COOH |

Table 4: ¹³C NMR Spectroscopy Data

¹³C NMR spectroscopy provides information about the number of different types of carbon atoms in the molecule.

Illustrative Data for 2-Aminonicotinic Acid (in DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| 168.5 | C7 (-COOH) |

| 159.0 | C2 |

| 152.0 | C6 |

| 139.0 | C4 |

| 115.0 | C5 |

| 108.0 | C3 |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining high-quality data.

Synthesis of this compound

A plausible synthetic route to this compound involves the acetylation of 2-aminonicotinic acid.

Caption: A simplified workflow for the synthesis of this compound.

Protocol:

-

Dissolve 2-aminonicotinic acid in a suitable solvent (e.g., pyridine or a mixture of acetic anhydride and an inert solvent).

-

Add acetic anhydride dropwise to the solution at room temperature.

-

Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-water to precipitate the product.

-

Filter the crude product, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed structural analysis.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a suitable pH adjustment).

-

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, an appropriate spectral width, and a relaxation delay of at least 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning proton and carbon signals and establishing connectivity within the molecule.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

Sample Preparation:

-

Solid Sample (ATR): Place a small amount of the powdered sample directly onto the Attenuated Total Reflectance (ATR) crystal.

-

Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Instrumentation: An Electrospray Ionization (ESI) mass spectrometer coupled to a suitable mass analyzer (e.g., quadrupole, time-of-flight) is commonly used for this type of molecule.

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or water).

-

The solution is infused directly into the ESI source or introduced via a liquid chromatography (LC) system.

Data Acquisition:

-

Acquire spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

-

High-resolution mass spectrometry (HRMS) should be performed to determine the exact mass and confirm the elemental composition.

Conclusion

The comprehensive structural elucidation of this compound relies on the synergistic application of multiple analytical techniques. While specific experimental data is currently limited in publicly accessible literature, the methodologies and expected outcomes detailed in this guide provide a robust framework for researchers. The combination of mass spectrometry for molecular weight determination, IR spectroscopy for functional group identification, and multi-dimensional NMR spectroscopy for detailed connectivity mapping, optionally confirmed by X-ray crystallography for three-dimensional structure, will lead to the unambiguous confirmation of the chemical structure of this compound. This foundational knowledge is indispensable for its further exploration in scientific and pharmaceutical applications.

An In-depth Technical Guide to the Synthesis of 2-Acetamidonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-acetamidonicotinic acid, a valuable building block in pharmaceutical and chemical research. The synthesis is predominantly approached as a two-stage process: the formation of the key intermediate, 2-aminonicotinic acid, followed by its acetylation. This document details the experimental protocols for the most viable synthesis routes, presents quantitative data in a clear, tabular format, and includes visualizations of the reaction pathways to facilitate understanding.

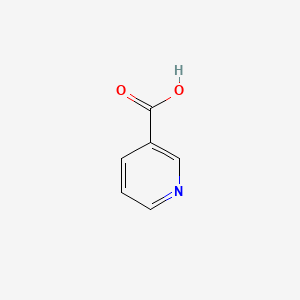

I. Synthesis of the Key Intermediate: 2-Aminonicotinic Acid

Two principal routes for the synthesis of 2-aminonicotinic acid are prominent in the literature, each with distinct advantages in terms of starting materials, yield, and scalability.

A. Route 1: From Quinoline

This pathway involves a four-step sequence starting from the readily available bicyclic aromatic compound, quinoline. The overall yield for this process is reported to be up to 29%, with a high purity of the final product.[1]

Experimental Protocol:

-

Oxidation of Quinoline: Quinoline is oxidized to 2,3-pyridinedicarboxylic acid. A notable improvement in yield (up to 65.2%) is achieved using a sodium chlorate, sulfuric acid, and copper sulfate mixture as the oxidant, which is superior to potassium permanganate.[1]

-

Dehydration to Anhydride: The resulting 2,3-pyridinedicarboxylic acid undergoes intramolecular dehydration, typically mediated by acetic anhydride, to form 2,3-pyridinedicarboxylic anhydride.[1]

-

Ammonolysis: The anhydride is then subjected to ammonolysis to open the ring and form the corresponding amide.

-

Hofmann Degradation: The final step involves a Hofmann degradation reaction on the amide intermediate. This rearrangement introduces the amino group at the C2 position, yielding the desired 2-aminonicotinic acid.[1]

The final product is reported to have a purity of 98% as determined by HPLC and has been characterized by 1H NMR and IR spectroscopy.[1]

B. Route 2: From 2-Chloro-3-trichloromethylpyridine

This alternative route offers a potentially higher overall yield and is presented as a straightforward process suitable for industrial production.

Experimental Protocol:

-

Amination: 2-Chloro-3-trichloromethylpyridine is reacted with liquid ammonia under pressure to synthesize 2-amino-3-trichloromethylpyridine.

-

Hydrolysis: The intermediate is then hydrolyzed under alkaline conditions to form the salt of 2-aminonicotinic acid.

-

Acidification: Finally, the pH is adjusted to precipitate the 2-aminonicotinic acid.

This method is reported to achieve a total yield of up to 89.2% with a product purity of 97%.

II. Acetylation of 2-Aminonicotinic Acid to this compound

Experimental Protocol:

-

Dissolution: Dissolve 2-aminonicotinic acid in a suitable solvent. For substrates with limited solubility, a biphasic system (e.g., DCM and water) or a solvent mixture may be employed.

-

Basification: Add a base to neutralize the liberated hydrochloric acid during the reaction. Common bases for this purpose include pyridine, triethylamine, or an aqueous solution of sodium acetate.

-

Acetylation: Cool the mixture in an ice bath and add acetyl chloride dropwise with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically washed with a dilute acid to remove any remaining base, followed by a wash with a dilute base (e.g., sodium bicarbonate solution) to remove any unreacted acetyl chloride and acetic acid. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from an appropriate solvent system.

III. Quantitative Data Summary

The following tables summarize the reported quantitative data for the synthesis of 2-aminonicotinic acid.

Table 1: Synthesis of 2-Aminonicotinic Acid via the Quinoline Route

| Parameter | Value | Reference |

| Starting Material | Quinoline | [1] |

| Overall Yield | Up to 29% | [1] |

| Purity (HPLC) | 98% | [1] |

Table 2: Synthesis of 2-Aminonicotinic Acid via the 2-Chloro-3-trichloromethylpyridine Route

| Parameter | Value |

| Starting Material | 2-Chloro-3-trichloromethylpyridine |

| Overall Yield | Up to 89.2% |

| Purity | 97% |

IV. Visualizations of Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthesis pathways.

References

The Biological Landscape of 2-Acetamidonicotinic Acid: A Review of Current Knowledge

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the biological activity of 2-Acetamidonicotinic acid. Extensive literature review reveals a notable scarcity of direct research on the specific biological effects of this compound. Consequently, this document focuses on the reported biological activities of closely related analogues, namely metal complexes of 2-aminonicotinic acid and various derivatives of nicotinic acid. The primary activities observed for these related compounds are antimicrobial in nature. This guide summarizes the available quantitative data, details the experimental protocols used in these studies, and provides visualizations of relevant chemical and experimental workflows to inform future research directions.

Introduction

This compound is a derivative of nicotinic acid (niacin or vitamin B3), a vital nutrient with well-established roles in metabolism and as a lipid-lowering agent. While nicotinic acid itself and many of its derivatives have been extensively studied, this compound has received significantly less attention in the scientific literature regarding its biological activity. It is often considered a synthetic intermediate in the preparation of more complex molecules. This guide aims to collate the available information on the biological activities of compounds structurally related to this compound to provide a foundational understanding for researchers interested in this chemical scaffold.

Synthesis of this compound

The synthesis of this compound typically proceeds from its precursor, 2-aminonicotinic acid, through an acetylation reaction. This straightforward conversion is a common step in organic synthesis to modify the functional groups of a molecule, potentially altering its biological properties.

Biological Activity of Related Compounds

Due to the lack of direct data on this compound, this section focuses on the biological activities of two classes of closely related compounds: metal complexes of 2-aminonicotinic acid and derivatives of nicotinic acid.

Antimicrobial Activity of 2-Aminonicotinic Acid Metal Complexes

Metal complexes of 2-aminonicotinic acid have been synthesized and evaluated for their antimicrobial properties. These studies reveal that the coordination of metal ions to 2-aminonicotinic acid can impart significant antibacterial, fungicidal, and nematicidal activities.

Table 1: Antibacterial, Fungicidal, and Nematicidal Activity of 2-Aminonicotinic Acid Metal Complexes

| Metal Complex | Test Organism | Activity Type | Quantitative Data (MIC µg/mL or % inhibition) | Reference |

| Silver (I) Complex | Bacillus subtilis | Antibacterial | - | [1] |

| Zinc (II) Complex | Bacillus licheniformis | Antibacterial | - | [1] |

| Nickel (II) Complex | Fusarium oxysporum | Fungicidal | - | [1] |

| Copper (II) Complex | Fusarium oxysporum | Fungicidal | - | [1] |

| Silver (I) Complex | Meloidogyne javanica (root-knot nematode) | Nematicidal | - | [1] |

| Cadmium (II) Complex | Meloidogyne javanica (root-knot nematode) | Nematicidal | - | [1] |

Note: Specific MIC values were not provided in the abstract of the cited source, but the complexes were reported to show the highest activity against the listed organisms.

Antimicrobial Activity of Nicotinic Acid Derivatives

Various derivatives of nicotinic acid, such as acylhydrazones and 1,3,4-oxadiazoles, have been synthesized and screened for their antimicrobial activity. These studies indicate that modification of the carboxylic acid group of nicotinic acid can lead to potent antimicrobial agents.

Table 2: Antimicrobial Activity of Nicotinic Acid Acylhydrazone and 1,3,4-Oxadiazole Derivatives

| Compound Type | Derivative | Test Organism | Activity Type | MIC (µg/mL) | Reference |

| Acylhydrazone | Compound with 5-nitrofuran substituent | Staphylococcus epidermidis ATCC 12228 | Antibacterial | 1.95 | |

| Acylhydrazone | Compound with 5-nitrofuran substituent | Staphylococcus aureus ATCC 43300 (MRSA) | Antibacterial | 7.81 | |

| 1,3,4-Oxadiazole | Compound with 5-nitrofuran substituent | Bacillus subtilis ATCC 6633 | Antibacterial | 7.81 | |

| 1,3,4-Oxadiazole | Compound with 5-nitrofuran substituent | Staphylococcus aureus ATCC 6538 | Antibacterial | 7.81 | |

| 1,3,4-Oxadiazole | Compound with 5-nitrofuran substituent | Staphylococcus aureus ATCC 43300 (MRSA) | Antibacterial | 15.62 |

Experimental Protocols

The primary method used to determine the antimicrobial activity of the nicotinic acid derivatives and 2-aminonicotinic acid metal complexes is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized procedure to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.[2][3][4]

Protocol:

-

Preparation of Antimicrobial Agent Stock Solution: The test compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[5]

-

Serial Dilutions: A series of twofold dilutions of the antimicrobial agent is prepared in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth).[6]

-

Inoculum Preparation: The test microorganism is cultured to a standardized density (typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).[7] This suspension is then diluted to the final inoculum density.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours) to allow for microbial growth.[2]

-

Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.[3]

Signaling Pathways: A Note on Nicotinic Acid

While no signaling pathways have been elucidated for this compound, it is worth noting that its parent compound, nicotinic acid, is known to have a specific G protein-coupled receptor, HM74A (also known as GPR109A). Activation of this receptor by nicotinic acid leads to the inhibition of adenylate cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is primarily associated with the lipid-lowering effects of niacin. It is unknown if this compound can interact with this or any other signaling pathway.

Conclusion and Future Directions

The biological activity of this compound remains largely unexplored. The available data on closely related compounds, particularly metal complexes of 2-aminonicotinic acid and various nicotinic acid derivatives, suggest that the nicotinic acid scaffold is a promising starting point for the development of novel antimicrobial agents.

Future research should focus on the direct evaluation of this compound for a range of biological activities, including but not limited to:

-

Antimicrobial screening: Testing against a broad panel of bacterial and fungal pathogens.

-

Anticancer activity: Evaluating its cytotoxic effects on various cancer cell lines.

-

Enzyme inhibition assays: Screening against relevant enzymatic targets.

-

Receptor binding studies: Investigating potential interactions with known receptors, such as the nicotinic acid receptor HM74A.

A systematic investigation of this compound and its derivatives is warranted to fully understand the therapeutic potential of this chemical class. The methodologies and findings presented in this guide for related compounds can serve as a valuable foundation for such future studies.

References

- 1. Synthesis, spectral studies and biological evaluation of 2-aminonicotinic acid metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. microbe-investigations.com [microbe-investigations.com]

- 4. Broth microdilution susceptibility testing. [bio-protocol.org]

- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Acetamidonicotinic Acid: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetamidonicotinic acid, a derivative of the essential vitamin B3 (niacin), has garnered interest within the scientific community for its potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the discovery, synthesis, and known biological activities of this compound. Detailed experimental protocols for its synthesis via the acetylation of 2-aminonicotinic acid are presented, alongside a summary of its physicochemical properties. Furthermore, this document explores the broader context of nicotinic acid derivatives and their antimicrobial potential, offering insights into the prospective utility of this compound as a scaffold in the design of novel therapeutic agents.

Introduction

Nicotinic acid, or niacin, is a vital nutrient with a well-established role in cellular metabolism. Its derivatives have long been a fertile ground for chemical synthesis and pharmacological investigation. This compound, characterized by the presence of an acetamido group at the 2-position of the pyridine ring, represents a modification of the core nicotinic acid structure that influences its chemical and biological properties. While not as extensively studied as its parent compound, understanding its synthesis and biological profile is crucial for exploring its potential in drug discovery.

Discovery and History

The precise historical record of the first synthesis of this compound is not prominently documented in readily available literature. However, its synthesis is a logical extension of the well-established chemistry of nicotinic acid and its amino derivatives. The acetylation of primary and secondary amines is a fundamental and widely practiced transformation in organic chemistry. It is highly probable that this compound was first prepared and characterized in the mid-20th century during systematic investigations into the derivatization of aminopyridines and their carboxylic acids. The primary route to this compound involves the acetylation of 2-aminonicotinic acid, a commercially available starting material.

Synthesis of this compound

The most direct and common method for the preparation of this compound is the acetylation of 2-aminonicotinic acid. This reaction can be achieved using various acetylating agents, with acetic anhydride being a common and effective choice.

General Reaction Scheme

The synthesis proceeds via the nucleophilic attack of the amino group of 2-aminonicotinic acid on the carbonyl carbon of the acetylating agent, followed by the elimination of a leaving group.

Caption: General reaction for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

2-Aminonicotinic acid

-

Acetic anhydride

-

Pyridine (optional, as a catalyst and solvent)

-

Glacial acetic acid (as a solvent)

-

Water

-

Hydrochloric acid (for pH adjustment)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminonicotinic acid in a suitable solvent such as glacial acetic acid or pyridine.

-

Slowly add a molar excess (typically 1.5 to 2 equivalents) of acetic anhydride to the solution while stirring.

-

Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain for a period of 1 to 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the reaction mixture into a beaker of cold water to precipitate the product and hydrolyze any unreacted acetic anhydride.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

-

Dry the purified this compound in a vacuum oven.

Note: The use of pyridine can facilitate the reaction by acting as a nucleophilic catalyst and a base to neutralize the acetic acid byproduct.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₈H₈N₂O₃ |

| Molecular Weight | 180.16 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Approximately 230-235 °C (decomposes) |

| Solubility | Sparingly soluble in cold water, more soluble in hot water and polar organic solvents. |

| pKa | Data not readily available |

Spectroscopic Data

The structural confirmation of this compound is typically achieved through standard spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, a singlet for the methyl protons of the acetyl group, and a broad singlet for the amide proton. The chemical shifts will be influenced by the solvent used.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals corresponding to the eight carbon atoms in the molecule, including the carbonyl carbons of the carboxylic acid and the amide, the methyl carbon, and the carbons of the pyridine ring.

-

IR (Infrared) Spectroscopy: Key vibrational bands are expected for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, and the C=O stretches of both the carboxylic acid and the amide.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Biological Activity and Potential Applications

While specific studies on the biological activity of this compound are limited, the broader class of nicotinic acid derivatives has demonstrated a range of pharmacological effects, most notably antimicrobial activity.

Antimicrobial Potential

Research has shown that various derivatives of nicotinic acid exhibit inhibitory activity against a spectrum of bacteria and fungi.[1][2][3][4] The introduction of different functional groups onto the nicotinic acid scaffold can modulate this activity. The acetamido group in this compound may influence its lipophilicity and ability to interact with biological targets within microorganisms.

It is hypothesized that the antimicrobial mechanism of nicotinic acid derivatives could involve the disruption of cellular metabolism or interference with cell wall synthesis. However, the precise mechanism of action for this compound has not been elucidated.

Logical Workflow for Investigating Biological Activity

A logical workflow for investigating the biological activity of this compound would involve a series of in vitro and potentially in vivo studies.

Caption: A proposed workflow for the biological evaluation of this compound.

Future Directions

This compound presents a valuable starting point for further investigation and derivatization. Future research efforts could focus on:

-

Synthesis of Analogues: The synthesis of a library of derivatives by modifying the acyl group or the carboxylic acid moiety could lead to compounds with enhanced biological activity.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: Computational studies could help in understanding the relationship between the chemical structure and biological activity, guiding the design of more potent analogues.

-

Elucidation of Mechanism of Action: In-depth studies are required to determine the specific molecular targets and signaling pathways affected by this compound in microorganisms.

-

Exploration of Other Pharmacological Activities: Beyond antimicrobial effects, this compound and its derivatives could be screened for other activities, such as anti-inflammatory or anticancer properties.

Conclusion

This compound is a readily accessible derivative of nicotinic acid with potential for further exploration in the field of drug discovery. This technical guide has provided a comprehensive overview of its discovery, a detailed protocol for its synthesis, and an outline of its potential biological significance. While further research is needed to fully elucidate its pharmacological profile and mechanism of action, the information presented here serves as a valuable resource for researchers and scientists interested in the development of novel therapeutic agents based on the nicotinic acid scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Acetamidonicotinic Acid Derivatives and Analogs for Researchers and Drug Development Professionals

Introduction: 2-Acetamidonicotinic acid, a derivative of nicotinic acid (Vitamin B3), represents a versatile scaffold for the development of novel therapeutic agents. Its structural features allow for diverse chemical modifications, leading to a wide array of analogs with potential applications in various disease areas. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of this compound derivatives and its analogs, aimed at researchers, scientists, and professionals in the field of drug development.

Synthesis and Chemical Landscape

The synthesis of this compound derivatives typically commences from readily available precursors such as 2-aminonicotinic acid or 2-chloronicotinic acid. The core structure can be elaborated through various synthetic transformations to yield a library of analogs with diverse physicochemical properties.

General Synthetic Routes

A primary route to this compound involves the acetylation of 2-aminonicotinic acid. This can be achieved using standard acetylating agents like acetic anhydride or acetyl chloride under appropriate basic conditions. The resulting this compound can then serve as a key intermediate for further derivatization.

For instance, the carboxylic acid moiety can be converted to esters, amides, or other functional groups to modulate properties such as solubility, bioavailability, and target engagement. The acetamido group also offers opportunities for modification, although this is less commonly explored.

Another synthetic strategy involves the nucleophilic substitution of 2-chloronicotinic acid with acetamide or related nucleophiles. However, this approach can be more challenging due to the potential for competing reactions.

Experimental Protocols

General Procedure for the Synthesis of this compound from 2-Aminonicotinic Acid

This protocol outlines a general method for the acetylation of 2-aminonicotinic acid.

Materials:

-

2-Aminonicotinic acid

-

Acetic anhydride

-

Pyridine (or another suitable base)

-

Dichloromethane (or another suitable solvent)

-

Hydrochloric acid (for workup)

-

Sodium sulfate (for drying)

-

Standard laboratory glassware and equipment

Procedure:

-

Suspend 2-aminonicotinic acid in a suitable solvent such as dichloromethane in a round-bottom flask.

-

Add a base, for example, pyridine, to the suspension and stir.

-

Cool the mixture in an ice bath.

-

Slowly add acetic anhydride to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for a specified time (typically several hours to overnight), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Acidify the mixture with hydrochloric acid to precipitate the product.

-

Collect the precipitate by filtration and wash with cold water.

-

Dry the crude product under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

dot

Caption: General workflow for the synthesis of this compound.

Pharmacological Activity and Therapeutic Potential

Derivatives of nicotinic acid have been investigated for a range of biological activities. While specific data for a broad range of this compound derivatives is still emerging, the activities of closely related analogs provide valuable insights into their potential therapeutic applications.

Antimicrobial and Antibacterial Activity

Several studies have highlighted the antimicrobial potential of nicotinic acid derivatives. For example, a series of acylhydrazone and 1,3,4-oxadiazoline derivatives of nicotinic acid have demonstrated activity against various bacterial strains.[1] The data in the table below summarizes the minimum inhibitory concentrations (MIC) for representative compounds.

| Compound ID | Derivative Type | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) |

| NA-H1 | Acylhydrazone | 15.62 | 7.81 | >500 | >500 |

| NA-H2 | Acylhydrazone | 7.81 | 15.62 | 250 | 500 |

| NA-O1 | 1,3,4-Oxadiazoline | 31.25 | 15.62 | >500 | >500 |

| NA-O2 | 1,3,4-Oxadiazoline | 15.62 | 7.81 | 500 | >500 |

Data is representative of nicotinic acid derivatives and not specifically this compound derivatives.

Anti-inflammatory and Analgesic Activity

The structural similarity of this compound to known anti-inflammatory agents suggests its potential in this area. For instance, derivatives of 5-acetamido-2-hydroxy benzoic acid have shown analgesic activity in in-vivo models.[2] This suggests that the acetamido group can be a key pharmacophore for anti-inflammatory and pain-relieving effects.

Mechanism of Action and Signaling Pathways

The biological effects of many nicotinic acid derivatives are mediated through their interaction with nicotinic acetylcholine receptors (nAChRs).[3] These ligand-gated ion channels are widely expressed in the central and peripheral nervous systems and are involved in a multitude of physiological processes. Activation of nAChRs can trigger several downstream signaling cascades.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

Upon agonist binding, nAChRs undergo a conformational change, leading to the influx of cations, primarily Na+ and Ca2+. The subsequent increase in intracellular Ca2+ acts as a second messenger, initiating a cascade of signaling events. Key pathways modulated by nAChR activation include:

-

PI3K/Akt Pathway: This pathway is crucial for cell survival, growth, and proliferation.[3]

-

MAPK/ERK Pathway: This cascade is involved in the regulation of gene expression, cell proliferation, and differentiation.

-

JAK-STAT Pathway: This pathway plays a critical role in cytokine signaling and immune responses.

dot

Caption: Key signaling pathways activated by nAChR agonists.

Future Directions and Drug Development Opportunities

The scaffold of this compound presents a promising starting point for the design of novel drug candidates. The exploration of a wider range of derivatives and a comprehensive evaluation of their biological activities are warranted.

Future research should focus on:

-

Synthesis of diverse libraries: Generating a broad range of this compound derivatives with modifications at the carboxylic acid and acetamido positions.

-

High-throughput screening: Evaluating these libraries against a panel of biological targets to identify lead compounds.

-

Structure-Activity Relationship (SAR) studies: Elucidating the relationships between chemical structure and biological activity to guide lead optimization.

-

In-depth mechanistic studies: Investigating the precise molecular targets and signaling pathways modulated by the most promising analogs.

By leveraging the synthetic tractability and favorable pharmacological profile of the this compound core, researchers can unlock new avenues for the development of innovative therapies for a variety of diseases.

References

Spectroscopic data of 2-Acetamidonicotinic acid (NMR, IR, MS)

An in-depth analysis of the spectroscopic data for 2-Acetamidonicotinic acid is crucial for researchers and scientists in the field of drug development and materials science. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols.

Spectroscopic Data of this compound

Structure:

Molecular Formula: C₈H₈N₂O₃

Molecular Weight: 180.16 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule.

¹H NMR (Proton NMR) Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available | |||

¹³C NMR (Carbon-13 NMR) Data:

| Chemical Shift (ppm) | Assignment |

| Data not available | |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| Data not available | ||

Note: While a specific spectrum for this compound is not provided, the expected characteristic IR absorption bands would include: a broad O-H stretch from the carboxylic acid, a C=O stretch from the carboxylic acid, a C=O stretch from the amide (amide I band), an N-H bend from the amide (amide II band), C-N stretching, and C=C and C=N stretching from the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. This information can be used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation pattern.

Mass Spectrometry Data:

| m/z | Relative Intensity (%) | Assignment |

| Data not available | ||

Note: A specific mass spectrum for this compound is not publicly available. The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 180. The fragmentation pattern would likely involve the loss of a water molecule (-18), a carboxyl group (-45), and/or an acetyl group (-43).

Experimental Protocols

Detailed experimental protocols are essential for reproducing and verifying spectroscopic data.

NMR Spectroscopy:

A sample of this compound would be dissolved in a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD), and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons. Chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy:

An IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry:

A mass spectrum would be acquired using a mass spectrometer, often coupled with a chromatographic separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS). For a non-volatile compound like this compound, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be suitable ionization methods. High-resolution mass spectrometry (HRMS) could be used to confirm the elemental composition.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the spectroscopic characterization of this compound.

Uncharted Territory: The Therapeutic Potential of 2-Acetamidonicotinic Acid Awaits Exploration

Researchers, scientists, and drug development professionals delving into novel chemical entities will find that 2-Acetamidonicotinic acid represents a largely unexplored frontier in therapeutic development. Despite the well-documented and diverse biological activities of the broader family of nicotinic acid derivatives, publicly available scientific literature dedicated to the specific therapeutic targets and mechanisms of action of this compound is currently scarce. This presents both a challenge and a significant opportunity for original research and discovery.

While a comprehensive technical guide on the specific therapeutic targets of this compound cannot be constructed from the existing body of research, an examination of closely related analogs provides a foundational framework and suggests potential avenues of investigation. The structural motif of a substituted pyridine carboxylic acid is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological effects.

Insights from Related Nicotinic Acid Derivatives

Research into analogous compounds offers valuable clues into the potential biological activities of this compound. For instance, derivatives of the parent compound, nicotinic acid (Vitamin B3), are known to modulate lipid metabolism and have been used in the treatment of dyslipidemia. Other modifications to the nicotinic acid scaffold have yielded compounds with a range of activities, including:

-

Antimicrobial Properties: Various acylhydrazone and 1,3,4-oxadiazoline derivatives of nicotinic acid have demonstrated promising activity against Gram-positive bacteria. This suggests that this compound could be investigated for its potential as an antibacterial agent.

-

Anti-inflammatory and Antihyperglycemic Effects: Novel derivatives of pyridine-3-carboxylic acid have been synthesized and shown to possess dual anti-inflammatory and anti-hyperglycemic properties. These findings indicate that this compound could be a candidate for development in the metabolic disease space.

-

Anticancer Activity: The 2-azetidinone (β-lactam) scaffold, when incorporated into various molecular structures, has been evaluated for its anti-cancer properties, with some derivatives showing cytotoxicity in breast cancer cell lines. While structurally distinct, this highlights the therapeutic potential of heterocyclic compounds in oncology.

Proposed Avenues for Investigation

Given the lack of specific data on this compound, a systematic biological evaluation would be the logical first step for any research program. An initial screening cascade could be designed to assess its activity in a variety of assays, guided by the known pharmacology of its chemical cousins.

Experimental Workflow: Initial Biological Screening

Caption: A proposed experimental workflow for the initial biological screening of this compound.

Future Directions and Opportunities

The absence of extensive research on this compound means that the field is wide open for novel discoveries. Key research questions that need to be addressed include:

-

What are the primary molecular targets of this compound?

-

Does it exhibit significant activity in models of inflammation, metabolic disease, cancer, or infectious disease?

-

What is its safety and toxicity profile?

-

How does its activity compare to other nicotinic acid derivatives?

Answering these questions will require a concerted effort from medicinal chemists, pharmacologists, and biochemists. The synthesis of a focused library of analogs of this compound could also be a fruitful endeavor, potentially leading to the identification of compounds with enhanced potency and selectivity for specific biological targets.

Methodological & Application

Synthesis of 2-Acetamidonicotinic Acid: A Detailed Protocol for Researchers

Application Note: This document provides detailed experimental protocols for the synthesis of 2-acetamidonicotinic acid, a valuable building block in medicinal chemistry and drug development. The protocols outlined below describe the preparation of the key precursor, 2-aminonicotinic acid, via two distinct synthetic routes, followed by its subsequent acetylation to yield the target compound.

Data Presentation

The following table summarizes the reported yields for the synthesis of the intermediate, 2-aminonicotinic acid, through different methodologies.

| Starting Material | Method Highlights | Reported Yield (%) | Purity (%) | Reference |

| Quinoline | Four-step process involving oxidation, dehydration, ammonolysis, and Hofmann degradation. | up to 29% (overall) | 98% (HPLC) | [1] |

| 2-Chloro-3-trichloromethylpyridine | Reaction with liquid ammonia followed by hydrolysis. | up to 89.2% (overall) | up to 97% | [2] |

Experimental Protocols

This section provides detailed step-by-step procedures for the synthesis of this compound.

Method 1: Synthesis of 2-Aminonicotinic Acid from Quinoline

This protocol is based on a four-step synthesis starting from quinoline.[1]

Step 1: Oxidation of Quinoline to 2,3-Pyridinedicarboxylic Acid

-

In a suitable reaction vessel, a mixture of sodium chlorate (NaClO₃), sulfuric acid (H₂SO₄), and copper sulfate (CuSO₄) is prepared as the oxidizing agent.

-

Quinoline is added to the oxidant mixture in a controlled manner.

-

The reaction mixture is heated to promote the oxidation of quinoline to 2,3-pyridinedicarboxylic acid. The yield for this step is reported to be improved to 65.2% using this oxidant system compared to potassium permanganate (KMnO₄).[1]

-

Upon completion, the reaction mixture is cooled, and the solid 2,3-pyridinedicarboxylic acid is isolated by filtration, washed, and dried.

Step 2: Dehydration to 2,3-Pyridinedicarboxylic Anhydride

-

The obtained 2,3-pyridinedicarboxylic acid is treated with acetic anhydride.

-

The mixture is heated to effect intramolecular dehydration, yielding 2,3-pyridinedicarboxylic anhydride.[1]

-

The excess acetic anhydride is removed under reduced pressure, and the resulting anhydride is purified.

Step 3: Ammonolysis

-

The 2,3-pyridinedicarboxylic anhydride is subjected to ammonolysis.[1]

-

This step involves reacting the anhydride with an ammonia source to open the anhydride ring and form the corresponding mono-amide.

Step 4: Hofmann Degradation to 2-Aminonicotinic Acid

-

The product from the ammonolysis step undergoes a Hofmann degradation reaction.[1]

-

This reaction introduces the amino group at the C2 position, yielding the final product, 2-aminonicotinic acid.

-

The product is isolated, purified, and characterized. The overall yield is reported to be up to 29% with a purity of 98% (HPLC).[1]

Method 2: Synthesis of 2-Aminonicotinic Acid from 2-Chloro-3-trichloromethylpyridine

This protocol describes a two-step synthesis from 2-chloro-3-trichloromethylpyridine.[2]

Step 1: Synthesis of 2-Amino-3-trichloromethylpyridine

-

2-Chloro-3-trichloromethylpyridine is reacted with liquid ammonia under pressure.[2]

-

The reaction is carried out in a sealed reactor at a controlled temperature and pressure to facilitate the nucleophilic substitution of the chlorine atom.

Step 2: Hydrolysis to 2-Aminonicotinic Acid

-

The synthesized 2-amino-3-trichloromethylpyridine is hydrolyzed under alkaline conditions to form the 2-aminonicotinate salt.[2]

-

The pH of the solution is then adjusted to an acidic value to precipitate the 2-aminonicotinic acid.[2]

-

The solid product is collected by filtration, washed, and dried. This method is reported to have a total yield of up to 89.2% and a purity of up to 97%.[2]

Final Step: Acetylation of 2-Aminonicotinic Acid to this compound

This final step involves the N-acetylation of the amino group of 2-aminonicotinic acid. This protocol is a standard procedure for the acetylation of an aromatic amine.

-

Dissolution: In a round-bottom flask, dissolve 2-aminonicotinic acid (1.0 equivalent) in a suitable solvent such as pyridine or glacial acetic acid.

-

Addition of Acetylating Agent: Cool the solution in an ice bath (0-5 °C). Slowly add acetic anhydride (1.1 to 1.5 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, quench any excess acetic anhydride by the slow addition of water or methanol.

-

Isolation: The product, this compound, may precipitate out of the solution upon addition of water. If so, collect the solid by filtration. If not, the product can be extracted with a suitable organic solvent after adjusting the pH of the aqueous solution.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Drying: Dry the purified product under vacuum.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound starting from quinoline.

Caption: Workflow for the synthesis of this compound from 2-chloro-3-trichloromethylpyridine.

References

Application Notes and Protocols for the Quantification of 2-Acetamidonicotinic Acid

These application notes provide detailed methodologies for the quantitative analysis of 2-Acetamidonicotinic acid in various sample matrices. The protocols are intended for researchers, scientists, and professionals involved in drug development and analytical chemistry.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the routine quantification of this compound in bulk drug substances and simple formulations.

Experimental Protocol

a. Sample Preparation:

-

Accurately weigh and dissolve a suitable amount of the this compound standard or sample in the mobile phase to obtain a final concentration of approximately 100 µg/mL.

-

For formulation samples, perform an initial extraction with a suitable solvent, followed by dilution in the mobile phase.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

b. Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile (e.g., 90:10 v/v)[1][2].

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detector: UV detector at 265 nm.

-

Column Temperature: 30 °C.

c. Data Analysis:

-

Quantification is achieved by comparing the peak area of the analyte in the sample to the peak area of a known standard concentration.

-

A calibration curve should be constructed using a series of standard solutions of known concentrations.

Workflow for HPLC Analysis

Caption: General workflow for the quantification of this compound using HPLC.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices such as plasma and urine.

Experimental Protocol

a. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma or urine sample, add 300 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).

-

Vortex the mixture for 1 minute to precipitate proteins[3].

-

Centrifuge at 10,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

b. LC-MS/MS Conditions:

-

LC System: UPLC or HPLC system.

-

Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase:

-

A: 0.1% formic acid in water.

-

B: 0.1% formic acid in acetonitrile.

-

-

Gradient Elution: A suitable gradient program to ensure optimal separation.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined.

c. Data Analysis:

-

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

-

A calibration curve is prepared by spiking known concentrations of the analyte into a blank matrix.

LC-MS/MS Quantification Principle

References

Application Notes and Protocols for 2-Acetamidonicotinic Acid in Cell Culture Assays

Introduction

2-Acetamidonicotinic acid is a synthetic organic compound with potential applications in biomedical research, particularly in the context of drug discovery and development. Its structural similarity to other nicotinic acid derivatives suggests possible roles in modulating cellular signaling pathways. These application notes provide a comprehensive overview of the theoretical use of this compound in cell culture-based assays, offering detailed protocols for researchers and scientists. It is important to note that specific experimental data on this compound is limited in publicly available literature. Therefore, the following protocols and data are presented as a generalized framework for a hypothetical acidic small molecule inhibitor, referred to as "Compound X," which can be adapted for this compound upon empirical validation.

Hypothetical Applications in Cancer Cell Lines

Based on the known effects of similar acidic molecules on cellular processes, "Compound X" (this compound) is hypothesized to exhibit anti-proliferative and pro-apoptotic effects on cancer cells. The proposed mechanism of action involves the inhibition of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt pathway, which plays a crucial role in cell survival and proliferation.[1][2][3]

Data Presentation: Quantitative Analysis of "Compound X" Activity

The following table summarizes hypothetical quantitative data for the effects of "Compound X" on various cancer cell lines. These values are for illustrative purposes and would need to be determined experimentally for this compound.

| Cell Line | Assay Type | Parameter | "Compound X" Concentration (µM) | Result |

| HeLa (Cervical Cancer) | MTT | IC50 (48h) | 50 | 50% inhibition of cell viability |

| A549 (Lung Cancer) | MTT | IC50 (48h) | 75 | 50% inhibition of cell viability |

| MCF-7 (Breast Cancer) | MTT | IC50 (48h) | 60 | 50% inhibition of cell viability |

| HeLa | Caspase-3 Activity | Fold Increase (24h) | 50 | 3.5-fold increase vs. control |

| A549 | Caspase-3 Activity | Fold Increase (24h) | 75 | 2.8-fold increase vs. control |

| MCF-7 | Western Blot | p-Akt/Akt ratio | 60 | 60% decrease vs. control |

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is designed to determine the cytotoxic effects of "Compound X" on cancer cells.[4][5][6]

Materials:

-

Target cancer cell lines (e.g., HeLa, A549, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

"Compound X" (this compound) stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of "Compound X" in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.

Apoptosis Detection by Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, a key effector caspase in apoptosis.[7]

Materials:

-

Treated cells (from a parallel experiment to the MTT assay)

-

Caspase-3 colorimetric assay kit

-

Lysis buffer

-

Reaction buffer

-

Caspase-3 substrate (e.g., DEVD-pNA)

-

Microplate reader

Procedure:

-

Cell Lysis: After treatment with "Compound X" for the desired time (e.g., 24 hours), harvest the cells and lyse them using the provided lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a Bradford or BCA protein assay.

-

Assay Setup: In a 96-well plate, add 50-100 µg of protein from each lysate to separate wells. Adjust the volume with lysis buffer.

-

Reaction Initiation: Add reaction buffer and the caspase-3 substrate to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Calculate the fold increase in caspase-3 activity relative to the untreated control.

Western Blot Analysis of PI3K/Akt Signaling Pathway

This protocol is used to investigate the effect of "Compound X" on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.[2][3]

Materials:

-

Treated cell lysates

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Separation: Separate 20-40 µg of protein from each lysate by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein.

Visualizations

Caption: Hypothetical signaling pathway inhibited by "Compound X".

Caption: General experimental workflow for assessing "Compound X".

Caption: Logical diagram of "Compound X" dose-response.

References

- 1. Insights into the Impact of Rosmarinic Acid on CHO Cell Culture Improvement through Transcriptomics Analysis [mdpi.com]

- 2. Molecular mechanism of palmitic acid and its derivatives in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of cytotoxic action of perfluorinated acids II. Disruption of mitochondrial bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Evaluation of the Antimicrobial Ability and Cytotoxicity on Two Melanoma Cell Lines of a Benzylamide Derivative of Maslinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

The Versatility of 2-Acetamidonicotinic Acid: A Scaffold for Medicinal Chemistry Exploration

Abstract

2-Acetamidonicotinic acid, a derivative of nicotinic acid, presents a versatile scaffold for the synthesis of novel heterocyclic compounds with potential therapeutic applications. While its direct use in marketed pharmaceuticals is not widely documented, its chemical structure, featuring a carboxylic acid, an acetamido group, and a pyridine ring, offers multiple avenues for chemical modification. This allows for the exploration of a broad chemical space in the pursuit of new drug candidates. This document outlines potential applications, synthetic protocols, and theoretical signaling pathway interactions based on the chemical reactivity of this compound.

Introduction

Nicotinic acid and its derivatives have long been a source of inspiration for medicinal chemists, leading to the development of drugs for a variety of conditions. This compound, as a substituted pyridine, is a valuable building block in pharmaceutical synthesis. The presence of three distinct functional groups—a carboxylic acid amenable to amidation and esterification, a secondary amide that can be hydrolyzed or modified, and a pyridine core that can influence solubility and target interaction—makes it a molecule of interest for generating libraries of compounds for biological screening.

Potential Therapeutic Applications

Based on the structural motifs that can be derived from this compound, it is a promising starting material for the synthesis of compounds targeting a range of biological activities:

-

Enzyme Inhibitors: The scaffold can be elaborated to design inhibitors for various enzymes, such as kinases, proteases, and polymerases, where the pyridine core can act as a hinge-binding motif and the appended functionalities can be tailored to interact with specific pockets of the enzyme active site.

-

Receptor Antagonists/Agonists: Modification of the carboxylic acid and acetamido groups can lead to the synthesis of ligands that interact with G-protein coupled receptors (GPCRs) or other cell surface receptors.

-

Antimicrobial Agents: The pyridine ring is a common feature in many antimicrobial compounds. Derivatives of this compound could be explored for their potential antibacterial or antifungal properties.

Experimental Protocols

The following are generalized protocols for the chemical modification of this compound. These are intended as a starting point for researchers, and specific reaction conditions may need to be optimized.

Protocol 1: Amide Synthesis via Acyl Chloride

This protocol describes the conversion of the carboxylic acid moiety to an amide.

1. Formation of the Acyl Chloride:

- Suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM).

- Add oxalyl chloride (1.2 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF).

- Allow the reaction to warm to room temperature and stir for 2-4 hours until the evolution of gas ceases.

- Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride.

2. Amide Formation:

- Dissolve the crude acyl chloride in anhydrous DCM.

- In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM.

- Add the acyl chloride solution dropwise to the amine solution at 0 °C.

- Stir the reaction at room temperature for 4-12 hours.

- Monitor the reaction by thin-layer chromatography (TLC).

- Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography or recrystallization.

Protocol 2: Ester Synthesis

This protocol details the esterification of the carboxylic acid group.

-

Dissolve this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol) as the solvent.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Heat the reaction mixture to reflux and stir for 6-24 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography.

Protocol 3: N-Deacetylation

This protocol describes the removal of the acetyl group to yield 2-aminonicotinic acid, which can be a precursor for further derivatization.

-

Suspend this compound (1.0 eq) in a solution of aqueous hydrochloric acid (e.g., 6 M).

-

Heat the mixture to reflux and stir for 8-16 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Cool the reaction mixture to room temperature and adjust the pH to neutral (pH ~7) with a base, such as aqueous sodium hydroxide.

-

The product, 2-aminonicotinic acid, may precipitate and can be collected by filtration.

-

Wash the solid with cold water and dry under vacuum.

Data Presentation

As no specific experimental data for the biological activity of this compound derivatives could be found in the public domain, a table of hypothetical IC50 values is presented below to illustrate how such data could be structured. These values are for illustrative purposes only.

| Compound ID | Target Enzyme | IC50 (nM) |

| This compound | Kinase A | >10,000 |

| Amide Derivative 1 | Kinase A | 5,200 |